4,5,5-Trimethyl-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-1,3-dioxane is an organic compound with the molecular formula C7H14O2. It is a member of the dioxane family, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5,5-Trimethyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
On an industrial scale, the production of this compound involves the condensation of tert-butanol with formaldehyde in the presence of synthetic zeolites and phosphoric acid as catalysts. The process is carried out in an autoclave at temperatures ranging from 100 to 150°C and pressures of 0.5 to 0.6 MPa .
Chemical Reactions Analysis
Types of Reactions
4,5,5-Trimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride and sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium and organomagnesium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Organolithium, organomagnesium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
4,5,5-Trimethyl-1,3-dioxane has several applications in scientific research, including:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Biology: It serves as a solvent and reagent in various biochemical assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of perfumes and fragrances due to its pleasant odor.
Mechanism of Action
The mechanism by which 4,5,5-Trimethyl-1,3-dioxane exerts its effects involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability is due to the resonance stabilization of the oxygen atoms in the dioxane ring, which prevents the compound from undergoing unwanted side reactions . The molecular targets and pathways involved include interactions with carbonyl groups in various organic molecules, leading to the formation of stable cyclic structures .
Comparison with Similar Compounds
4,5,5-Trimethyl-1,3-dioxane can be compared with other similar compounds such as:
4,4,6-Trimethyl-1,3-dioxane: Similar in structure but differs in the position of the methyl groups.
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Another derivative with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and stability compared to its analogs.
Properties
CAS No. |
6301-68-4 |
---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
4,5,5-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C7H14O2/c1-6-7(2,3)4-8-5-9-6/h6H,4-5H2,1-3H3 |
InChI Key |
XUCXDHOVTYDMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(COCO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.